molecular formula C26H33N3O2 B2540335 1-butyl-4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 912896-28-7

1-butyl-4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2540335
CAS No.: 912896-28-7
M. Wt: 419.569
InChI Key: JXXZCBCCTWLIHR-UHFFFAOYSA-N
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Description

1-Butyl-4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a heterocyclic compound featuring:

  • A pyrrolidin-2-one core substituted at the 4-position with a benzodiazole (1H-1,3-benzodiazol-2-yl) group.
  • The benzodiazole is further functionalized with a 3-(2,4-dimethylphenoxy)propyl chain.
  • A butyl group at the 1-position of the pyrrolidinone ring.

Properties

IUPAC Name

1-butyl-4-[1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O2/c1-4-5-13-28-18-21(17-25(28)30)26-27-22-9-6-7-10-23(22)29(26)14-8-15-31-24-12-11-19(2)16-20(24)3/h6-7,9-12,16,21H,4-5,8,13-15,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXZCBCCTWLIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCOC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Propyl Chain: The benzimidazole core is then alkylated with a 3-(2,4-dimethylphenoxy)propyl halide in the presence of a base such as potassium carbonate.

    Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate with butylamine under reflux conditions to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

1-butyl-4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrrolidinone rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-butyl-4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-butyl-4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes by integrating into cell membranes or interacting with DNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Phenoxyalkyl Substituents

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Core Structure Substituents Pharmacological Activity/Properties Evidence Source
Target Compound Pyrrolidin-2-one 1-Butyl; 4-[1-(3-(2,4-dimethylphenoxy)propyl)-benzodiazol-2-yl] N/A (screening compound, inferred alpha-adrenergic potential)
1-Butyl-4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one Pyrrolidin-2-one 1-Butyl; 4-[1-(2-(2,3-dimethylphenoxy)ethyl)-benzodiazol-2-yl] N/A (shorter ethyl chain; substituent position variation)
HBK17 (1N-[3-(2,5-dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine) Piperazine 3-(2,5-dimethylphenoxy)propyl; 2-methoxyphenyl Potential CNS modulation (structural analogy)
Compound 7 () Pyrrolidin-2-one 1-{3-[4-(2-chlorophenyl)-piperazin-1-yl]-propyl} α1-AR affinity (pKi = 7.13); antiarrhythmic activity
Compound 12 () Benzimidazole 2-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]; acetohydrazide Yield: 65%; m.p. 194–195°C

Key Observations

Substituent Position and Chain Length
  • The target compound’s 3-(2,4-dimethylphenoxy)propyl chain differs from ’s 2-(2,3-dimethylphenoxy)ethyl group. The longer propyl chain may enhance membrane permeability compared to ethyl, while the 2,4-dimethyl substitution on the phenyl ring could increase lipophilicity relative to 2,3-dimethyl analogs .
  • In , arylpiperazine-pyrrolidinone hybrids (e.g., Compound 7) demonstrate that chlorophenyl substituents enhance α1-adrenergic receptor (AR) affinity. The target’s dimethylphenoxy group may reduce affinity but improve metabolic stability .
Pharmacological Implications
  • Piperazine derivatives (e.g., HBK17 in ) with methoxyphenyl and dimethylphenoxy groups are hypothesized to target serotonin or dopamine receptors. The target compound’s benzodiazole core may shift selectivity toward ion channels or kinases .
  • Antiarrhythmic activity in compounds (e.g., ED50 = 1.0 mg/kg for Compound 13) suggests the pyrrolidinone scaffold is critical for cardiovascular effects. The target’s benzodiazole moiety could modulate cardiac sodium or potassium channels .

Biological Activity

1-butyl-4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

Chemical Structure

The compound is characterized by a unique structure that includes:

  • Pyrrolidinone ring
  • Benzodiazole moiety
  • Dimethylphenoxypropyl group

This combination of functional groups contributes to its chemical and biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzodiazole : Cyclization of o-phenylenediamine with a carboxylic acid derivative.
  • Attachment of Dimethylphenoxypropyl Group : Alkylation using an alkyl halide and a base.
  • Formation of Pyrrolidinone Ring : Cyclization involving an amine and a carbonyl compound under basic conditions.

Antimicrobial Properties

Research indicates that benzodiazole derivatives possess significant antimicrobial activity. Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of benzodiazole derivatives. For example, compounds in this class have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

  • Study on Anthelmintic Activity : A screening using Caenorhabditis elegans identified compounds with significant anthelmintic activity. While specific data on this compound was not detailed, similar compounds exhibited effective activity at concentrations between 25 to 50 ppm .
  • Antiviral Research : Preliminary studies suggest that benzodiazole derivatives may exhibit antiviral properties by inhibiting viral replication mechanisms. The exact pathways remain under investigation but show promise for therapeutic applications against viral infections.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors, modulating their activity.
  • Enzyme Inhibition : It can inhibit enzymes involved in disease processes, leading to therapeutic effects.

These interactions can result in altered cellular signaling pathways that contribute to its biological effects.

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